4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride
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Overview
Description
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H3ClF3O2S. It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the production of pesticides and dyes .
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides can act as electrophilic agents, reacting with nucleophilic sites in biological targets .
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophilic amino acids in proteins, such as serine, threonine, and tyrosine residues . This can lead to the modification of these proteins and potentially alter their function.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This compound also interacts with other proteins and biomolecules, affecting their function and stability. The nature of these interactions is primarily based on the formation of covalent bonds and the alteration of the active sites of the enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases can lead to altered cell signaling and changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by disrupting the normal function of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The compound acts as an irreversible inhibitor of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and systemic toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired inhibitory effect. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes . The compound can inhibit enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the activity of cofactors and other regulatory molecules, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can influence its inhibitory effects and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride typically involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of 65% oleum . The reaction conditions require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 3,5-Bis(trifluoromethyl)benzene-1-sulfonyl chloride
- 4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Comparison: Compared to its analogs, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the chloro group provides additional sites for further chemical modification .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRBBYQZMBMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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